Methyl 2-((4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetate
Overview
Description
Methyl 2-((4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetate is a complex organic compound that features a triazole ring, a naphthalene moiety, and a cyclopropyl group
Mechanism of Action
Target of Action
The primary targets of Lesinurad Impurity 11 are the uric acid transporter 1 (URAT1) and organic anion transporter 4 (OAT4) . These transporters play a crucial role in the reabsorption of uric acid from the renal tubules .
Mode of Action
Lesinurad Impurity 11 inhibits the activity of URAT1 and OAT4 . URAT1 is a major transporter enzyme responsible for the reuptake of uric acid from the renal tubules . By inhibiting URAT1, Lesinurad Impurity 11 increases the excretion of uric acid . OAT4 is another uric acid transporter associated with diuretic-induced hyperuricemia . Inhibition of OAT4 also contributes to the increased excretion of uric acid .
Biochemical Pathways
The inhibition of URAT1 and OAT4 by Lesinurad Impurity 11 affects the uric acid reabsorption pathway . This leads to an increase in the urinary excretion of uric acid and a reduction in serum uric acid levels .
Pharmacokinetics
Following single doses of Lesinurad Impurity 11, absorption is rapid and exposure increases in a dose-proportional manner . Following multiple daily doses, there is no apparent accumulation of Lesinurad Impurity 11 . Urinary excretion of unchanged Lesinurad Impurity 11 is generally between 30% and 40% of the dose . Increases in urinary excretion of uric acid and reductions in serum uric acid correlate with the dose .
Result of Action
The result of Lesinurad Impurity 11’s action is a reduction in serum uric acid levels . Following 400 mg daily dosing, serum uric acid reduction was 35% at 24 hours post-dose . This supports daily dosing of Lesinurad Impurity 11 .
Biochemical Analysis
Biochemical Properties
It’s possible that it interacts with various enzymes, proteins, and other biomolecules, but specific interactions have not been reported .
Cellular Effects
Its influence on cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism, has not been documented .
Molecular Mechanism
It’s possible that it exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The changes in the effects of Methyl 2-((4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetate over time in laboratory settings, including any information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies, have not been reported .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models, including any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, have not been documented .
Metabolic Pathways
The metabolic pathways that this compound is involved in, including any enzymes or cofactors that it interacts with, and any effects on metabolic flux or metabolite levels, have not been reported .
Transport and Distribution
The transport and distribution of this compound within cells and tissues, including any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation, have not been documented .
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function, including any targeting signals or post-translational modifications that direct it to specific compartments or organelles, have not been reported .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-((4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetate typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring is synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide under basic conditions.
Attachment of the Naphthalene Moiety: The naphthalene ring is introduced via a nucleophilic substitution reaction, where a naphthalene derivative reacts with the triazole intermediate.
Introduction of the Cyclopropyl Group: The cyclopropyl group is added through a cyclopropanation reaction, often using diazomethane or similar reagents.
Esterification: The final step involves the esterification of the carboxylic acid intermediate with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes:
Use of Continuous Flow Reactors: To improve reaction efficiency and safety.
Optimization of Reaction Conditions: Such as temperature, pressure, and solvent choice to maximize yield and purity.
Purification Techniques: Including crystallization, distillation, and chromatography to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the ester group, leading to the formation of alcohols or amines.
Substitution: The naphthalene ring can participate in electrophilic aromatic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride for reduction reactions.
Substitution Reagents: Including halogens, nitrating agents, and sulfonating agents for substitution reactions.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Alcohols and Amines: From reduction reactions.
Functionalized Naphthalenes: From substitution reactions.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various organic transformations.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic properties.
Biology and Medicine
Pharmaceuticals: Due to its triazole ring, the compound is investigated for its potential as an antifungal, antibacterial, or anticancer agent.
Biological Probes: It can be used in the development of probes for studying biological processes at the molecular level.
Industry
Agrochemicals: The compound’s structure suggests potential use in the development of new pesticides or herbicides.
Polymer Science: It may be used in the synthesis of polymers with specific properties for industrial applications.
Comparison with Similar Compounds
Similar Compounds
Lesinurad: A similar compound with a triazole ring and naphthalene moiety, used as a uric acid transporter inhibitor.
Fluconazole: Another triazole-containing compound, widely used as an antifungal agent.
Uniqueness
Structural Features: The presence of the cyclopropyl group and the specific substitution pattern on the naphthalene ring make Methyl 2-((4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetate unique.
This detailed overview should provide a comprehensive understanding of this compound, from its synthesis to its applications and unique properties
Properties
IUPAC Name |
methyl 2-[[4-(4-cyclopropylnaphthalen-1-yl)-1,2,4-triazol-3-yl]sulfanyl]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S/c1-23-17(22)10-24-18-20-19-11-21(18)16-9-8-13(12-6-7-12)14-4-2-3-5-15(14)16/h2-5,8-9,11-12H,6-7,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COTUIISAXUDHPP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSC1=NN=CN1C2=CC=C(C3=CC=CC=C32)C4CC4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001120172 | |
Record name | Acetic acid, 2-[[4-(4-cyclopropyl-1-naphthalenyl)-4H-1,2,4-triazol-3-yl]thio]-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001120172 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1533519-85-5 | |
Record name | Acetic acid, 2-[[4-(4-cyclopropyl-1-naphthalenyl)-4H-1,2,4-triazol-3-yl]thio]-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1533519-85-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 2-(4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-ylthio) acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1533519855 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetic acid, 2-[[4-(4-cyclopropyl-1-naphthalenyl)-4H-1,2,4-triazol-3-yl]thio]-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001120172 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl {[4-(4-cyclopropyl-1-naphthyl)-4H-1,2,4-triazol-3-yl]thio}acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.225.394 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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